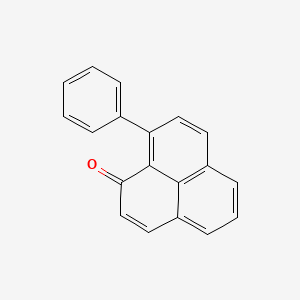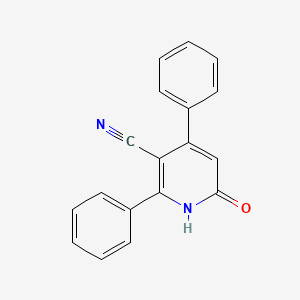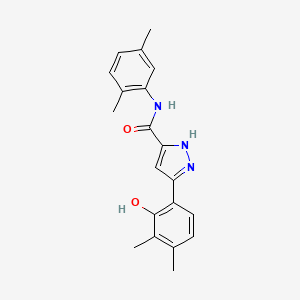
2-Hydroxydocosa-4,7,10,13,16,19-hexaenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7,10,13,16,19-Docosahexaenoic acid, hydroxy- (9CI) is a long-chain polyunsaturated fatty acid with 22 carbon atoms and six double bondsThis compound plays a significant role in the growth and physiology of the central nervous system, regulating adult neurogenesis and neuroplasticity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,10,13,16,19-Docosahexaenoic acid, hydroxy- (9CI) typically involves the use of algae as a biological source. The compound can be extracted and purified through various methods, including urea complexation and continuous distillation . These methods help in isolating the compound while preventing oxidation due to air exposure.
Industrial Production Methods
Industrial production of this compound often involves the cultivation of microalgae, which are rich in omega-3 fatty acids. The algae are harvested, and the fatty acids are extracted using solvents such as hexane. The extracted oil is then purified through processes like molecular distillation to obtain high-purity 4,7,10,13,16,19-Docosahexaenoic acid, hydroxy- (9CI) .
Chemical Reactions Analysis
Types of Reactions
4,7,10,13,16,19-Docosahexaenoic acid, hydroxy- (9CI) undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidative products.
Reduction: The compound can be reduced to form saturated fatty acids.
Substitution: It can undergo esterification to form esters, such as methyl or ethyl esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Hydrogen gas in the presence of a catalyst like palladium can be used.
Substitution: Alcohols and acids are commonly used in esterification reactions.
Major Products
Oxidation: Hydroperoxides and other oxidative derivatives.
Reduction: Saturated fatty acids.
Substitution: Methyl and ethyl esters.
Scientific Research Applications
4,7,10,13,16,19-Docosahexaenoic acid, hydroxy- (9CI) has a wide range of applications in scientific research:
Chemistry: Used as a standard in analytical chemistry for the study of lipid profiles.
Biology: Plays a crucial role in cell membrane fluidity and signaling pathways.
Medicine: Investigated for its potential in treating neurodegenerative diseases, cardiovascular diseases, and inflammatory conditions.
Industry: Used in the formulation of dietary supplements and functional foods.
Mechanism of Action
The compound exerts its effects primarily through its incorporation into cell membranes, where it influences membrane fluidity and the function of membrane-bound proteins. It also participates in signaling pathways that regulate gene expression, neurotransmitter release, and neuroinflammation. The molecular targets include various receptors and enzymes involved in these pathways .
Comparison with Similar Compounds
4,7,10,13,16,19-Docosahexaenoic acid, hydroxy- (9CI) is unique due to its high degree of unsaturation and its specific role in the central nervous system. Similar compounds include:
Eicosapentaenoic acid (EPA): Another omega-3 fatty acid with five double bonds.
Arachidonic acid: An omega-6 fatty acid with four double bonds.
Alpha-linolenic acid: A shorter omega-3 fatty acid with three double bonds.
These compounds share some functional similarities but differ in their specific roles and effects in biological systems.
Properties
CAS No. |
100313-25-5 |
|---|---|
Molecular Formula |
C22H32O3 |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
2-hydroxydocosa-4,7,10,13,16,19-hexaenoic acid |
InChI |
InChI=1S/C22H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(23)22(24)25/h3-4,6-7,9-10,12-13,15-16,18-19,21,23H,2,5,8,11,14,17,20H2,1H3,(H,24,25) |
InChI Key |
AEOZJGKPWBZKCY-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCC(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methoxy-12-methylsulfonyl-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1,6]naphthyridine](/img/structure/B14078695.png)
![tert-butyl 3-iodo-1-methyl-4H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B14078703.png)

![tert-butyl (S)-6-benzyl-8-((S)-4-benzyl-2-oxooxazolidine-3-carbonyl)-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B14078705.png)
![Methyl 4-[2-(6-methoxy-1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14078722.png)

![2-(4-Methoxybenzyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078740.png)
![[28-(diethylamino)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,33-dioxa-27-thia-24,29-diazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26(30),28-nonaen-13-yl] acetate](/img/structure/B14078743.png)
methanone](/img/structure/B14078749.png)

![6-(4-Chlorophenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14078761.png)

![2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one](/img/structure/B14078769.png)

